![molecular formula C29H35BrO4 B14323627 1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene CAS No. 105705-42-8](/img/structure/B14323627.png)
1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene is an organic compound characterized by its complex structure, which includes a bromine atom, diethoxypentyl groups, and phenylene rings connected by oxymethylene linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene typically involves multi-step organic reactions. One common approach is to start with a brominated phenylene derivative, which undergoes a series of reactions including alkylation, etherification, and coupling reactions. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenylene rings can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene involves its interaction with specific molecular targets. The bromine atom and phenylene rings can participate in various binding interactions, while the diethoxypentyl groups may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,1’-{[4-Bromo-5-(3,3-dimethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Similar structure with methoxy groups instead of ethoxy groups.
1,1’-{[4-Chloro-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Chlorine atom instead of bromine.
1,1’-{[4-Bromo-5-(3,3-diethoxyhexyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Longer alkyl chain.
Uniqueness
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene is unique due to its specific combination of bromine, diethoxypentyl groups, and phenylene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
105705-42-8 |
|---|---|
分子式 |
C29H35BrO4 |
分子量 |
527.5 g/mol |
IUPAC 名称 |
2-bromo-1-(3,3-diethoxypentyl)-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C29H35BrO4/c1-4-29(33-5-2,34-6-3)18-17-25-19-26(31-21-23-13-9-7-10-14-23)20-27(28(25)30)32-22-24-15-11-8-12-16-24/h7-16,19-20H,4-6,17-18,21-22H2,1-3H3 |
InChI 键 |
ZCPUFCNHHAGDSQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
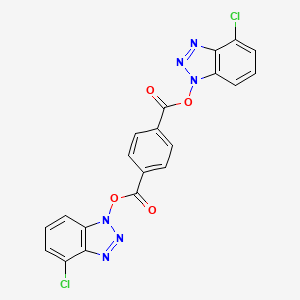
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
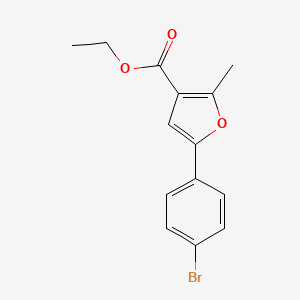
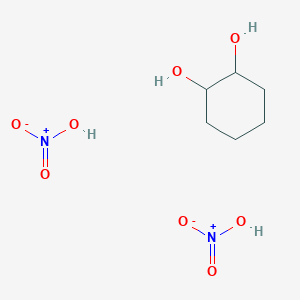
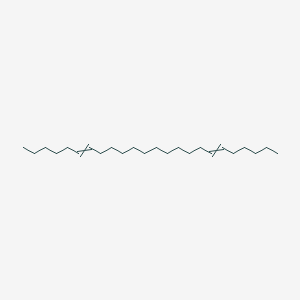
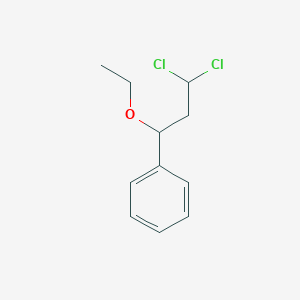
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
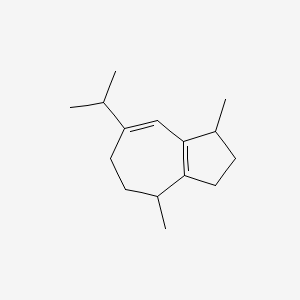
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)

![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)

![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
